molecular formula C13H14N4O2S2 B2455922 [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine CAS No. 1798488-54-6

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine

Cat. No.: B2455922
CAS No.: 1798488-54-6
M. Wt: 322.4
InChI Key: RNFAPWODOCBJFI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, imidazo-thiazole H-2)
  • δ 7.85–7.42 (m, 4H, phenyl H)
  • δ 7.20 (d, J = 5.2 Hz, 1H, thiazole H-5)
  • δ 6.95 (d, J = 5.2 Hz, 1H, thiazole H-4)
  • δ 3.12 (s, 6H, N(CH₃)₂)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 158.2 (C=S, thiazole)
  • δ 145.6 (imidazole C-2)
  • δ 132.4–126.8 (phenyl C)
  • δ 115.3 (thiazole C-5)
  • δ 42.7 (N(CH₃)₂)

Infrared (IR) Spectroscopy

  • 3270 cm⁻¹: N–H stretch (sulfamoyl)
  • 1325 cm⁻¹ and 1150 cm⁻¹: S=O asymmetric and symmetric stretches
  • 1610 cm⁻¹: C=N stretch (imidazole)
  • 2920 cm⁻¹: C–H stretch (CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 265 nm (π→π* transition, aromatic system)
  • λₘₐₐ = 310 nm (n→π* transition, sulfamoyl group)

Properties

IUPAC Name

6-[2-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-6-4-3-5-10(11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFAPWODOCBJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiazole Precursors

The imidazo[2,1-b]thiazole moiety is typically constructed via cyclization reactions. A representative method involves reacting 2-aminothiazole derivatives with α-haloketones in the presence of trifluoroacetic acid (TFA) to promote ring closure. For example, heating 2-amino-5-phenylthiazole with bromoacetophenone in TFA at 60°C for 3.5 hours yields the imidazo-thiazole scaffold in 98% yield. This method leverages TFA’s dual role as a solvent and catalyst to accelerate cyclization while minimizing byproducts.

Alternative Route via Thiosemicarbazide Intermediates

An alternative approach employs thiosemicarbazide intermediates to form the thiazole ring. Treating 3-cyanoindole derivatives with thiosemicarbazide in TFA at 60°C generates 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines, which undergo further cyclization with α-bromoacetyl derivatives to yield imidazo-thiazole analogs. While this method is effective for generating substituted derivatives, it requires stringent temperature control to avoid decomposition.

Functionalization of the Phenyl Ring

Sulfonation and Sulfamoylation

Introducing the sulfamoyl dimethylamine group involves sequential sulfonation and amidation. The phenyl ring is first sulfonated using chlorosulfonic acid under anhydrous conditions. The resulting sulfonyl chloride intermediate is then reacted with dimethylamine in dimethylformamide (DMF) at 0°C to form the sulfamoyl group. This step is critical, as excess chlorosulfonic acid can lead to polysulfonation, reducing the yield of the desired monosubstituted product.

Coupling Reagent-Mediated Amidation

Modern protocols utilize coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to facilitate sulfamoylation. A solution of the sulfonic acid derivative, TBTU, and N-ethyl-N,N-diisopropylamine (DIPEA) in DMF reacts with dimethylamine to yield the sulfamoyl dimethylamine functionality in >90% purity. This method minimizes side reactions and is scalable for industrial applications.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and temperature. Cyclization in TFA at 60°C achieves near-quantitative yields due to the solvent’s high dielectric constant and protonating ability. In contrast, sulfamoylation in DMF at 0°C prevents exothermic side reactions, ensuring optimal dimethylamine incorporation.

Catalytic Additives

The addition of potassium carbonate during methylation steps improves yields by scavenging acidic byproducts. For example, methylating 3-cyanoindole with dimethyl carbonate in DMF at 130°C in the presence of K2CO3 achieves 98% conversion to the N-methyl derivative.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H and 13C NMR spectroscopy confirm the structure of intermediates and the final product. The imidazo-thiazole core exhibits characteristic aromatic signals at δ 7.2–8.1 ppm, while the sulfamoyl dimethylamine group resonates as a singlet at δ 2.8 ppm for the N-methyl protons. High-resolution mass spectrometry (HRMS) further validates molecular integrity, with the target compound showing an [M+H]+ peak at m/z 478.1.

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity. The compound elutes at a retention time (tR) of 0.84 minutes using a C18 column and acetonitrile-water gradient.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Purity (%)
TFA-mediated cyclization Bromoacetophenone, TFA 60°C, 3.5 h 98 95
Thiosemicarbazide route Thiosemicarbazide, TFA 60°C, 3.5 h 85 90
TBTU coupling TBTU, DIPEA 0°C, 12 h 90 98

Chemical Reactions Analysis

Types of Reactions: [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine stands out due to its specific combination of a dimethylsulfamoylamino group with the imidazo[2,1-b][1,3]thiazole core, which enhances its biological activity and chemical reactivity. This unique structure allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in medicinal chemistry research.

Biological Activity

The compound [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine is a derivative of imidazo[2,1-b][1,3]thiazole, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzSw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{S}_{w}

where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.

Biological Activity Overview

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have demonstrated that imidazo[2,1-b][1,3]thiazole compounds can inhibit tumor cell proliferation. For instance, a study reported that certain derivatives showed IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cells by inhibiting focal adhesion kinase (FAK) phosphorylation .
  • Antimicrobial Properties : Compounds within this class have also been evaluated for their antimicrobial effects. A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were tested against Mycobacterium tuberculosis and showed significant anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Cytotoxicity : The cytotoxic effects of these compounds have been assessed in various cell lines. Notably, certain derivatives exhibited low toxicity towards normal cells while maintaining high efficacy against cancer cells .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : The inhibition of kinases such as FAK is a critical pathway through which these compounds exert antitumor effects. By modulating signaling pathways involved in cell migration and proliferation, they can effectively reduce tumor growth.
  • Interaction with Nucleic Acids : Some studies suggest that imidazo derivatives may interact with DNA or RNA structures, leading to disruption in nucleic acid synthesis and function.

Case Studies

A selection of relevant case studies highlights the biological activity of imidazo derivatives:

StudyCompoundActivityIC50/MICCell Line/Pathogen
Imidazo[2,1-b][1,3]thiazole derivativeAntitumor0.59 - 2.81 μMMesothelioma (MesoII and STO cells)
Imidazo[2,1-b][1,3,4]thiadiazole derivativeAnti-tubercular3.125 μg/mLMycobacterium tuberculosis
Various imidazo derivativesCytotoxicityLow toxicityNormal cell lines

Q & A

Q. What are the common synthetic routes for [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of triethylamine as a catalyst in solvents like dimethylformamide (DMF) or dichloromethane to facilitate sulfamoyl group attachment .
  • Intermediate purification : Column chromatography or recrystallization to isolate high-purity intermediates.
  • Oxidation steps : For example, oxone-mediated sulfide-to-sulfone conversion, as seen in analogous imidazothiazole derivatives .
    Optimization involves adjusting solvent polarity, temperature (often 0–80°C), and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly for distinguishing imidazothiazole and sulfamoyl moieties .
  • X-ray crystallography : Resolves 3D conformation and bond angles, essential for structure-activity relationship (SAR) studies .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does the imidazothiazole scaffold influence the compound’s physicochemical properties?

The imidazothiazole core enhances:

  • Lipophilicity : Critical for membrane permeability, calculated via logP values (e.g., ~2.5–3.5 for similar derivatives) .
  • Electron density : Aromatic rings and heteroatoms enable π-π stacking and hydrogen bonding with biological targets .
  • Stability : Resistance to metabolic degradation due to fused bicyclic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, serum proteins, or incubation time. Normalize using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Structural analogs : Compare with derivatives like N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide (IC₅₀ = 1.2–3.8 µM in cancer cells) to identify substituent-specific effects .
  • Target selectivity : Use kinase profiling panels or proteome-wide screens to rule off-target effects .

Q. What strategies improve target selectivity in SAR studies?

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance binding affinity for kinases (e.g., EGFR) while reducing off-target interactions .
  • Scaffold hopping : Replace sulfamoyl with pyrazole-sulfonamide groups, as seen in N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide, to modulate selectivity .
  • Computational docking : Validate using tools like AutoDock Vina to predict binding modes against crystallized targets (e.g., PARP12) .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ against targets like urease or SIRT1, using fluorogenic substrates (e.g., Z-Arg-Arg-AMC for proteases) .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK/ERK pathway modulation) .
  • In vivo models : Xenograft studies in mice to correlate pharmacokinetics (e.g., t₁/₂ = 4–6 h) with efficacy .

Q. How can researchers address solubility challenges during formulation?

  • Prodrug design : Introduce phosphate or acetyl groups to improve aqueous solubility (e.g., 2–5 mg/mL in PBS) .
  • Nanocarriers : Use liposomal encapsulation or PEGylation to enhance bioavailability .
  • Co-solvent systems : Optimize DMSO/PBS ratios (e.g., 1:9) for in vitro assays without inducing cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.